calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium salts. The process begins with the neutralization of EDTA with sodium hydroxide to form disodium EDTA. This intermediate is then reacted with calcium chloride to produce the final product .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves dissolving EDTA in water, adding sodium hydroxide to adjust the pH, and then introducing calcium chloride under stirring. The resulting solution is filtered, and the product is crystallized out .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used to sequester metals in various applications .
Common Reagents and Conditions
The compound reacts with metal ions such as iron, copper, and zinc under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water, which helps in the dissolution and interaction of the compound with metal ions .
Major Products Formed
The major products formed from these reactions are metal-chelate complexes. These complexes are stable and can be used in various applications, including water treatment, agriculture, and medicine .
Scientific Research Applications
Chemistry
In chemistry, calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate is used as a chelating agent to remove metal ions from solutions. It is also employed in analytical chemistry for titration purposes .
Biology
In biological research, this compound is used to study metal ion interactions in biological systems. It helps in understanding the role of metal ions in enzyme activities and other biochemical processes .
Medicine
Medically, this compound is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metals like lead and mercury, facilitating their excretion from the body .
Industry
Industrially, this compound is used in water treatment to remove metal contaminants. It is also used in the food industry as a preservative and stabilizer .
Mechanism of Action
The mechanism of action of calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar in structure but lacks the calcium ion.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar mechanism of action but with a different structure.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.
Uniqueness
Calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate is unique due to its high stability and specificity in binding calcium ions. This makes it particularly useful in medical applications where calcium ion regulation is crucial .
Properties
CAS No. |
2399-94-2 |
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Molecular Formula |
C6H7CaNO6 |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Ca/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
CQEURWIGSDMPFE-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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